2-Methyl-2-(nitroamino)-1-propanol-d6

Description

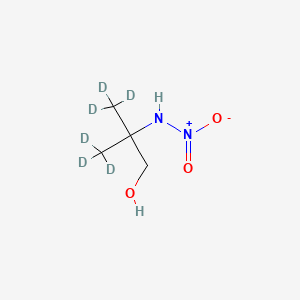

2-Methyl-2-(nitroamino)-1-propanol-d6 is a deuterated derivative of 2-Methyl-2-(nitroamino)-1-propanol. This compound is characterized by the presence of a nitroamino group and a hydroxyl group attached to a central carbon atom. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.

Properties

Molecular Formula |

C4H10N2O3 |

|---|---|

Molecular Weight |

140.17 g/mol |

IUPAC Name |

N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide |

InChI |

InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3/i1D3,2D3 |

InChI Key |

WTIFXEKZEYZXMJ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N[N+](=O)[O-] |

Canonical SMILES |

CC(C)(CO)N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(nitroamino)-1-propanol-d6 typically involves the nitration of 2-Methyl-2-amino-1-propanol-d6. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction mixture is maintained at a low temperature to prevent decomposition and side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale nitration reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(nitroamino)-1-propanol-d6 undergoes various chemical reactions, including:

Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitroamino group can be reduced to form amino derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Methyl-2-(nitroamino)-1-propanol-d6 is utilized in various scientific research fields:

Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.

Biology: Studied for its potential effects on biological systems, particularly in enzyme kinetics and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol-d6 involves its interaction with molecular targets through its nitroamino and hydroxyl groups. The nitroamino group can undergo redox reactions, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-2-(nitroamino)-1-propanol: The non-deuterated version of the compound.

2-Amino-2-methyl-1-propanol: Lacks the nitro group but has similar structural features.

2-Methyl-2-(nitroamino)-1-butanol: Similar structure but with an additional carbon atom.

Uniqueness

2-Methyl-2-(nitroamino)-1-propanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly valuable in spectroscopic studies and kinetic isotope effect research. The deuterium atoms provide insights into reaction mechanisms and molecular interactions that are not possible with the non-deuterated analogs.

Biological Activity

2-Methyl-2-(nitroamino)-1-propanol-d6 (CAS No. 1794940-30-9) is a deuterated compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. The introduction of deuterium atoms can significantly influence the compound's biological activity, stability, and metabolic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C4H10N2O3, with a molecular weight of 118.14 g/mol. The presence of nitroamino and hydroxyl functional groups suggests potential reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| CAS No. | 1794940-30-9 |

| Molecular Formula | C4H10N2O3 |

| Molecular Weight | 118.14 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The nitroamino group can undergo reduction reactions, leading to the formation of reactive intermediates that may modulate enzyme activity or cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Nitric Oxide Release : Nitro compounds are known for their ability to release nitric oxide (NO), which can influence vasodilation and other physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that similar nitro compounds exhibit antimicrobial properties, which may extend to this deuterated variant.

Biological Activity Studies

Research on the biological activity of this compound has been limited but promising. Below are some notable findings:

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that nitro compounds could inhibit the growth of Escherichia coli and Staphylococcus aureus .

Case Study: Nitric Oxide Donor Properties

A study investigated the effects of nitro compounds on vascular smooth muscle cells (VSMCs). The results indicated that these compounds could induce NO release, resulting in relaxation of VSMCs and potential therapeutic effects in hypertension .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with its non-deuterated analogs and other related compounds.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Methyl-2-(nitroamino)-1-propanol | Non-deuterated version | Antimicrobial, enzyme modulation |

| 3-Nitropropionic acid | Neurotoxin | Inhibits succinate dehydrogenase |

| Nitrofurantoin | Antibiotic | Broad-spectrum antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.